1'-(4-chlorobenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
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Overview
Description
1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can be achieved through several methods. One efficient method involves the Claisen–Schmidt condensation reaction. This reaction can be carried out using ultrasound-assisted or solvent-free conditions. For the ultrasound-assisted method, 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole is reacted with an aromatic aldehyde in the presence of 1,4-dioxane and KOH at room temperature . The solvent-free method offers an environmentally friendly alternative by avoiding the use of hazardous solvents and reducing costs .
Chemical Reactions Analysis
1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions include derivatives with modified functional groups, which can further enhance its biological activity .
Scientific Research Applications
In medicinal chemistry, it has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells . Additionally, it has been evaluated for its antimicrobial properties, making it a potential candidate for the development of new antibiotics. In the field of materials science, this compound has been explored for its potential use in the synthesis of novel polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. In cancer cells, it has been shown to activate caspase enzymes, leading to programmed cell death (apoptosis) . The compound’s antimicrobial activity is believed to be related to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Further studies are needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can be compared to other indole derivatives, such as indole-3-acetic acid and its derivatives. While indole-3-acetic acid is primarily known for its role as a plant hormone, 1’-(4-chlorobenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one exhibits unique biological activities, including anticancer and antimicrobial properties . Other similar compounds include 1-(4-chlorobenzyl)piperidin-4-yl)methanol, which has been studied for its antiproliferative and antitubercular activities
Properties
Molecular Formula |
C23H17ClN2O2 |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-hydroxy-3-(1H-indol-3-yl)indol-2-one |
InChI |
InChI=1S/C23H17ClN2O2/c24-16-11-9-15(10-12-16)14-26-21-8-4-2-6-18(21)23(28,22(26)27)19-13-25-20-7-3-1-5-17(19)20/h1-13,25,28H,14H2 |
InChI Key |
NWHPCYPBWLDGBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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